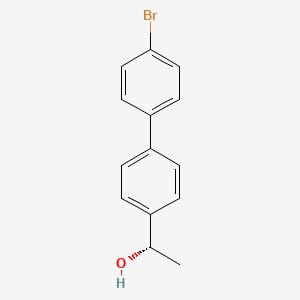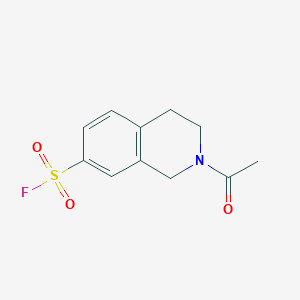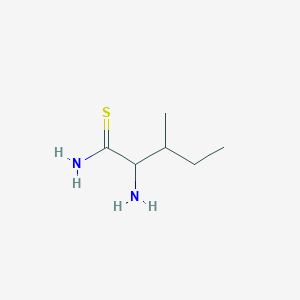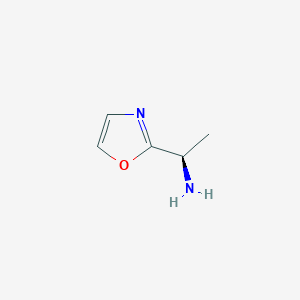
(1R)-1-(1,3-oxazol-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(1,3-oxazol-2-yl)ethan-1-amine is a chiral compound featuring an oxazole ring attached to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1,3-oxazol-2-yl)ethan-1-amine typically involves the formation of the oxazole ring followed by the introduction of the ethanamine group. One common method involves the cyclization of an appropriate precursor, such as an α-amino ketone, under acidic or basic conditions to form the oxazole ring. Subsequent reductive amination can be employed to introduce the ethanamine group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often utilized to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(1,3-oxazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the ethanamine group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the oxazole ring or the ethanamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce amine derivatives.
Scientific Research Applications
(1R)-1-(1,3-oxazol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-(1,3-oxazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and ethanamine group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(1,3-thiazol-2-yl)ethan-1-amine: Similar structure but with a thiazole ring instead of an oxazole ring.
(1R)-1-(1,3-imidazol-2-yl)ethan-1-amine: Contains an imidazole ring, offering different electronic properties and reactivity.
(1R)-1-(1,3-pyrazol-2-yl)ethan-1-amine: Features a pyrazole ring, which can affect its chemical and biological behavior.
Uniqueness
(1R)-1-(1,3-oxazol-2-yl)ethan-1-amine is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. These characteristics influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H8N2O |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(1R)-1-(1,3-oxazol-2-yl)ethanamine |
InChI |
InChI=1S/C5H8N2O/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3/t4-/m1/s1 |
InChI Key |
CWJDVDQXFIORGV-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=NC=CO1)N |
Canonical SMILES |
CC(C1=NC=CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



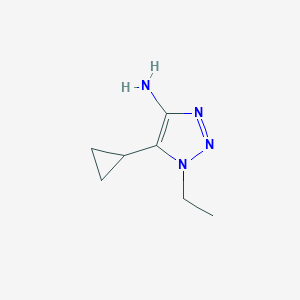
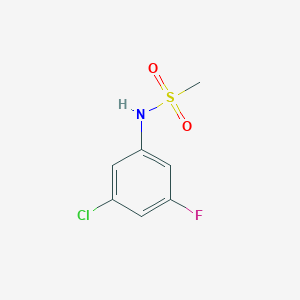



![tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13163617.png)
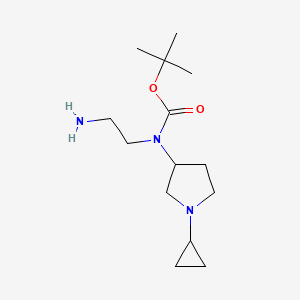
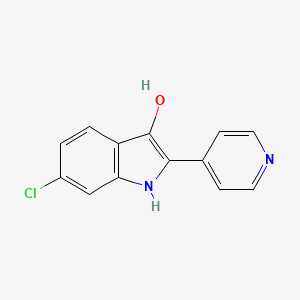
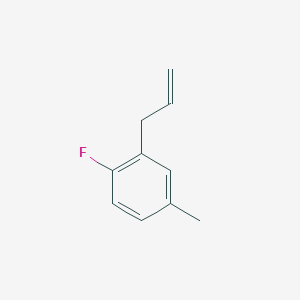
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one](/img/structure/B13163645.png)
